Enisamium iodide

Vue d'ensemble

Description

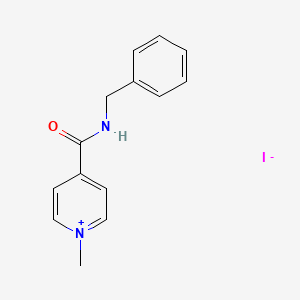

L'iodure d'énisamium, également connu sous le nom d'iodure de N-benzyl-1-méthylpyridin-1-ium-4-carboxamide, est un dérivé de l'acide isonicotinique. Il s'agit d'un médicament antiviral enregistré, principalement utilisé dans les pays d'Europe de l'Est tels que l'Ukraine, le Kazakhstan, la Mongolie et la Biélorussie. Le composé est commercialisé sous des noms commerciaux tels qu'Amizon, Amizon Max et Amizonchik. L'iodure d'énisamium est connu pour ses propriétés antivirales, en particulier contre les virus de la grippe et les coronavirus .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L'iodure d'énisamium est synthétisé par une série de réactions chimiques impliquant des dérivés de l'acide isonicotinique. La principale voie de synthèse implique la réaction de l'iodure de N-méthyl-4-benzylcarbamidopyridinium avec des réactifs appropriés dans des conditions contrôlées. Le processus comprend généralement des étapes telles que la nitration, la réduction et l'iodation pour obtenir le produit final .

Méthodes de Production Industrielle : La production industrielle de l'iodure d'énisamium implique une méthode de séchage sous vide dans un appareil équipé d'un dispositif de mélange à bande. Cette méthode garantit la qualité du produit en maintenant des conditions de séchage optimales. Le processus de séchage est crucial pour obtenir la pureté et la constance souhaitées du composé .

Analyse Des Réactions Chimiques

Metabolic Activation via Hydroxylation

Enisamium iodide undergoes enzymatic hydroxylation to form its active metabolite, VR17-04 (4-{[(2-hydroxyphenyl)methyl]carbamoyl}-1-methylpyridin-1-ium iodide). This reaction introduces a hydroxyl group (-OH) at the benzyl position, enhancing its binding affinity to viral RNA polymerases .

Key Findings:

-

Impact on Activity: VR17-04 exhibits a 55-fold increase in inhibitory potency against influenza A virus RNA polymerase (IC₅₀ = 0.84 mM) compared to enisamium (IC₅₀ = 46.3 mM) .

-

Conformational Stability: Quantum chemical calculations show VR17-04 adopts an eclipsed conformation in solution, enabling dual hydrogen-bond formation with viral RNA bases .

Inhibition of Viral RNA Polymerases

This compound and VR17-04 competitively inhibit RNA-dependent RNA polymerases (RdRp) by mimicking nucleotide bases.

Table 1: Inhibitory Activity Against Viral RNA Polymerases

| Target Polymerase | Compound | IC₅₀ (μM) | Binding Free Energy (kcal/mol) |

|---|---|---|---|

| Influenza A (FluPol) | Enisamium | 46,300 | N/A |

| Influenza A (FluPol) | VR17-04 | 840 | N/A |

| SARS-CoV-2 (nsp12/7/8) | Enisamium | 40,700 | +43.6 |

| SARS-CoV-2 (nsp12/7/8) | VR17-04 | 2,000–3,000 | -19.8 (cytosine), -14.8 (adenine) |

Mechanistic Insights:

-

Binding Interactions: VR17-04 forms Watson-Crick base pairs with unpaired cytosine (C) or adenine (A) in the RdRp active site, as shown by molecular dynamics (MD) simulations .

-

Hydrogen Bonding: The hydroxyl and carbonyl groups of VR17-04 maintain hydrogen bonds at distances of 1.9–2.4 Å with viral RNA bases .

pH-Dependent Solubility and Reactivity

This compound demonstrates pH-sensitive solubility, influencing its bioavailability and reaction kinetics.

Table 2: Solubility in Standard Media

| Medium | Solubility (mg/mL) |

|---|---|

| Simulated Gastric Fluid (pH 1.2) | 1,240 ± 45 |

| Phosphate Buffer (pH 6.8) | 1,180 ± 32 |

| Water | 1,210 ± 38 |

Reaction Implications:

-

High solubility across physiological pH ranges ensures efficient intestinal absorption and metabolic activation .

-

Stability in aqueous media supports sustained antiviral activity in cellular environments .

Competitive Binding with Nucleotides

Enisamium-derived metabolites disrupt viral RNA synthesis by competing with natural nucleotides for RdRp incorporation.

Key Observations:

-

Inhibition Kinetics: VR17-04 reduces the elongation rate of RNA chains by occupying the +1 template position in RdRp .

-

Structural Interference: The eclipsed conformation of VR17-04 sterically blocks nucleotide entry into the polymerase active site .

Supporting Data:

-

MD simulations show VR17-04 maintains a coplanarity angle (χ) of 11–13° with cytosine, compared to 20° for enisamium, indicating stronger base-pairing .

-

Poisson-Boltzmann free energy calculations confirm VR17-04 binds SARS-CoV-2 RdRp with ΔG = -19.8 kcal/mol, versus +43.6 kcal/mol for enisamium .

Synthetic Pathways and Derivatives

This compound is synthesized through quaternization of 4-benzylcarbamoylpyridine with methyl iodide. Derivatives like VR17-04 are generated via in vivo hydroxylation or in vitro chemical modification .

Reaction Scheme:

-

Quaternization:

-

Hydroxylation:

Derivative Activity:

-

Hydroxylated derivatives (e.g., VR17-04) show enhanced RdRp inhibition, while non-hydroxylated analogs (e.g., VR16-01) exhibit reduced potency .

This compound’s antiviral efficacy stems from its metabolic activation and targeted chemical interactions with viral polymerases. Its pH stability, competitive binding kinetics, and derivatization potential position it as a versatile scaffold for broad-spectrum antiviral development.

Applications De Recherche Scientifique

Enisamium iodide, also known as FAV00A and marketed as Amizon in several countries, is an antiviral compound with applications in treating respiratory viral infections . It is an isonicotinic acid derivative that has shown efficacy against influenza A and B viruses, as well as SARS-CoV-2 .

Scientific Research Applications

Mechanism of Action

this compound is metabolized into VR17-04, a hydroxylated metabolite, which inhibits influenza virus RNA polymerase, thus reducing viral shedding and improving patient recovery . Studies indicate that VR17-04 is a more potent inhibitor of influenza A viral RNA synthesis than enisamium itself .

In Vitro Studies

In vitro studies have demonstrated enisamium's ability to inhibit influenza A virus infection in normal human bronchial epithelial (NHBE) cultures . Enisamium also affects viral titers in A549 cells, with a 50% inhibitory concentration (IC50) of 322 μM . Higher IC50 values were observed in RD, Caco-2, and HepG2 cells .

Clinical Efficacy

Clinical trials have demonstrated the efficacy of enisamium in reducing viral shedding and improving patient recovery in influenza virus-infected patients .

COVID-19 Treatment

Enisamium has also been investigated as a potential treatment for COVID-19 . In vitro, it inhibits SARS-CoV-2 RNA synthesis, and clinical studies suggest it can shorten the time to recovery for COVID-19 patients needing oxygen .

Data Tables

Table 1: In Vitro Permeability of this compound

| Concentration (μM) | Papp (cm/s) |

|---|---|

| 10-100 | 0.2 × 10-6-0.3 × 10-6 |

Table 2: Clinical Trial Results for Influenza Patients Treated with Enisamium

| Outcome | Enisamium Group | Placebo Group | P-value |

|---|---|---|---|

| Reduced Viral Shedding (Day 3) | 71.2% | 25.0% | < 0.0001 |

| Faster Patient Recovery (Day 14) | 93.9% | 32.5% | < 0.0001 |

| Reduced Disease Symptoms | 9.6 ± 0.7 to 4.6 ± 0.9 | 9.7 ± 1.1 to 5.6 ± 1.1 | < 0.0001 |

Case Studies

Influenza Treatment

In a clinical study, enisamium treatment resulted in reduced influenza virus shedding and faster patient recovery . By day 3, 71.2% of the enisamium group tested negative for the virus, compared to 25.0% in the placebo group (P < 0.0001) . At day 14, 93.9% of the enisamium group had recovered, versus 32.5% in the placebo group (P < 0.0001) .

COVID-19 Treatment

A phase III clinical study on COVID-19 patients requiring supplementary oxygen showed that enisamium improved recovery time by more than 2 days . This suggests that enisamium could be a therapeutic option for SARS-CoV-2 infection, particularly because it does not require intravenous administration, unlike remdesivir .

Bioavailability

Mécanisme D'action

The antiviral activity of enisamium iodide is primarily associated with the inhibition of viral RNA polymerase. This enzyme is critical for the replication of viral genomes. This compound effectively inhibits the replication of influenza viruses and coronaviruses by targeting their RNA polymerase. The compound’s active metabolite, VR17-04, plays a significant role in this inhibitory action .

Comparaison Avec Des Composés Similaires

Isonicotinic Acid Derivatives: Enisamium iodide is structurally related to other isonicotinic acid derivatives, which also exhibit antiviral properties.

Organoiodine Compounds: Compounds like iodoform, methylene iodide, and methyl iodide share similarities in their chemical structure and reactivity with this compound.

Uniqueness: this compound stands out due to its specific antiviral activity against a broad spectrum of viruses, including influenza A (H1N1, H3N2, H5N1, H7N9), influenza B, respiratory syncytial virus, and coronaviruses like SARS-CoV-2. Its ability to inhibit viral RNA polymerase makes it a unique and valuable compound in antiviral research and therapy .

Activité Biologique

Enisamium iodide, a derivative of isonicotinic acid, has garnered attention for its antiviral properties, particularly against influenza and coronaviruses. This article delves into the biological activity of this compound, summarizing research findings, case studies, and data tables to provide a comprehensive overview.

This compound functions primarily as an inhibitor of RNA synthesis in various RNA viruses. Its mechanism involves interference with viral RNA polymerases, which are essential for the replication of viruses such as Influenza A and SARS-CoV-2.

- Inhibition of Influenza A Virus (IAV) : Enisamium has been shown to inhibit IAV replication in cell culture, with an IC50 value of approximately 354 µM, indicating its effectiveness at higher concentrations . The compound targets the viral polymerase (FluPol), significantly reducing viral RNA synthesis without adversely affecting host cell viability .

- Broad-Spectrum Activity : Research indicates that enisamium also inhibits SARS-CoV-2 RNA synthesis. In vitro studies demonstrated a significant reduction in viral genome copies in infected cells treated with enisamium, with an IC50 of around 1.2 mM . This suggests potential utility as a therapeutic option for COVID-19 patients.

Clinical Efficacy

Several clinical studies have assessed the efficacy of enisamium in treating viral respiratory infections:

- Influenza Treatment : In a clinical trial involving patients with confirmed influenza, enisamium treatment resulted in faster recovery rates. At day 14 post-treatment, 93.9% of patients receiving enisamium had recovered compared to only 32.5% in the placebo group (p < 0.0001) . The treatment also led to a significant reduction in disease symptoms.

- COVID-19 Recovery : Another study reported that enisamium shortened recovery time for COVID-19 patients needing supplemental oxygen by more than two days compared to standard care . The compound's ability to reduce viral shedding was highlighted, with 71.2% of treated patients testing negative for influenza virus by day 3 versus 25% in the placebo group (p < 0.0001) .

Table 1: Summary of In Vitro IC50 Values for this compound

Table 2: Clinical Outcomes from Enisamium Treatment

| Outcome | Enisamium Group (%) | Placebo Group (%) | p-value |

|---|---|---|---|

| Recovery by Day 14 | 93.9 | 32.5 | <0.0001 |

| Negative for Virus by Day 3 | 71.2 | 25.0 | <0.0001 |

| Symptom Score Reduction | From 9.6 to 4.6 | From 9.7 to 5.6 | <0.0001 |

Case Studies

- Study on Influenza Patients : A randomized controlled trial involving adults aged 18-60 showed that enisamium significantly reduced influenza virus shedding and improved clinical symptoms compared to placebo . Patients reported a quicker resolution of fever and respiratory symptoms.

- COVID-19 Patient Study : A separate clinical trial indicated that enisamium treatment led to a notable decrease in viral load among COVID-19 patients, supporting its potential as a therapeutic agent against this virus .

Propriétés

IUPAC Name |

N-benzyl-1-methylpyridin-1-ium-4-carboxamide;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O.HI/c1-16-9-7-13(8-10-16)14(17)15-11-12-5-3-2-4-6-12;/h2-10H,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSOAHPXYZRFBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173960 | |

| Record name | Enisamium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202951 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

201349-37-3 | |

| Record name | Enisamium iodide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201349373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enisamium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENISAMIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G22FG6Q00B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.